molecular formula C8H6N2O2 B15093320 3-Hydroxy-1,2-dihydro-1,8-naphthyridin-2-one

3-Hydroxy-1,2-dihydro-1,8-naphthyridin-2-one

Cat. No.: B15093320
M. Wt: 162.15 g/mol
InChI Key: IKJDIDUPEGBVKA-UHFFFAOYSA-N
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Description

3-Hydroxy-1,2-dihydro-1,8-naphthyridin-2-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by its unique structure, which includes a hydroxyl group and a dihydro-1,8-naphthyridin-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1,2-dihydro-1,8-naphthyridin-2-one can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and solvent-free reactions with basic alumina has been explored for related compounds, suggesting potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1,2-dihydro-1,8-naphthyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include ketones, aldehydes, dihydro derivatives, and substituted naphthyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Hydroxy-1,2-dihydro-1,8-naphthyridin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1,2-dihydro-1,8-naphthyridin-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group and the naphthyridine core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or modulation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1,2-dihydro-1,8-naphthyridin-2-one is unique due to its specific combination of a hydroxyl group and a dihydro-1,8-naphthyridin-2-one core.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

3-hydroxy-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C8H6N2O2/c11-6-4-5-2-1-3-9-7(5)10-8(6)12/h1-4,11H,(H,9,10,12)

InChI Key

IKJDIDUPEGBVKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=O)C(=C2)O)N=C1

Origin of Product

United States

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